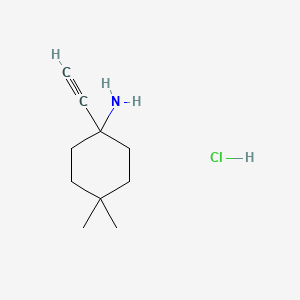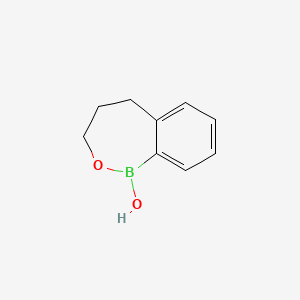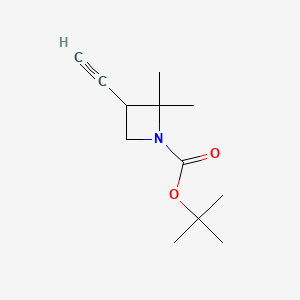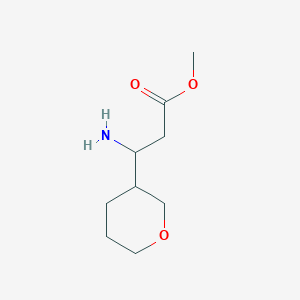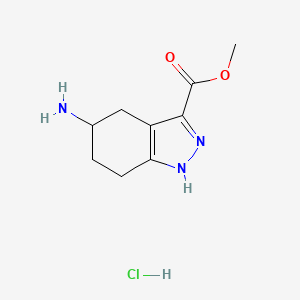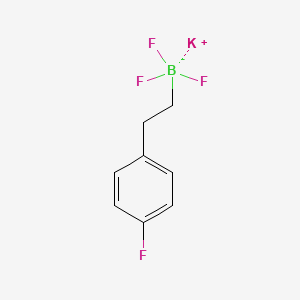
Potassium trifluoro(4-fluorophenethyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(4-fluorophenethyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are recognized for their moisture and air stability, making them valuable reagents in synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-fluorophenethyl)borate typically involves the reaction of 4-fluorophenethylboronic acid with potassium bifluoride. The reaction proceeds as follows:
4-fluorophenethylboronic acid+potassium bifluoride→potassium trifluoro(4-fluorophenethyl)borate
This method ensures the formation of a stable trifluoroborate salt, which can be isolated and purified under standard laboratory conditions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger batch sizes. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium trifluoro(4-fluorophenethyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation to form corresponding boronic acids or esters.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or amines under mild conditions.
Cross-Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate or potassium acetate in organic solvents.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Substitution Reactions: Yield substituted phenethyl derivatives.
Cross-Coupling Reactions: Produce biaryl compounds.
Oxidation Reactions: Result in boronic acids or esters.
Applications De Recherche Scientifique
Potassium trifluoro(4-fluorophenethyl)borate has diverse applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through its role as a nucleophilic reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the mechanism involves the transmetalation of the trifluoroborate group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparaison Avec Des Composés Similaires
- Potassium trifluoro(4-bromophenyl)borate
- Potassium trifluoro(4-methoxyphenyl)borate
- Potassium trifluoro(4-formylphenyl)borate
Comparison: Potassium trifluoro(4-fluorophenethyl)borate is unique due to its specific substitution pattern on the phenethyl group, which imparts distinct reactivity and stability compared to other trifluoroborates. Its fluorine substitution enhances its electron-withdrawing properties, making it particularly useful in reactions requiring high reactivity and selectivity .
Propriétés
Formule moléculaire |
C8H8BF4K |
|---|---|
Poids moléculaire |
230.05 g/mol |
Nom IUPAC |
potassium;trifluoro-[2-(4-fluorophenyl)ethyl]boranuide |
InChI |
InChI=1S/C8H8BF4.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1 |
Clé InChI |
VVDALFTWPQQSID-UHFFFAOYSA-N |
SMILES canonique |
[B-](CCC1=CC=C(C=C1)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


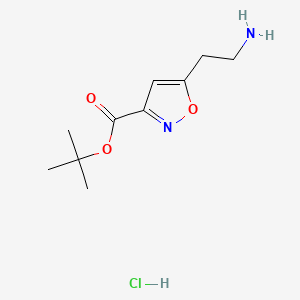
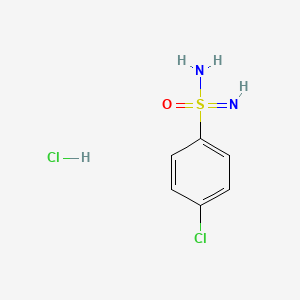
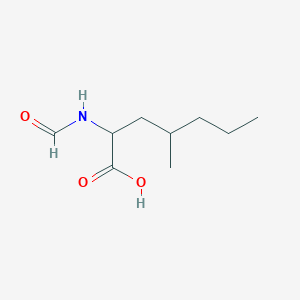
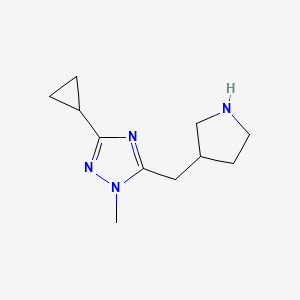
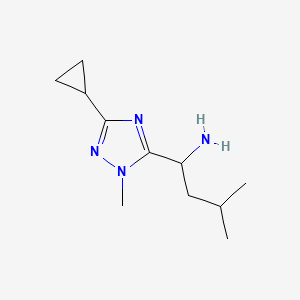
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
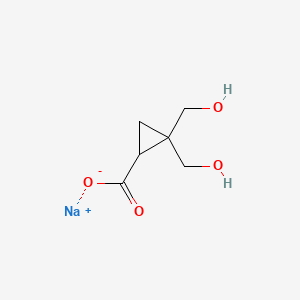
![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)
![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
